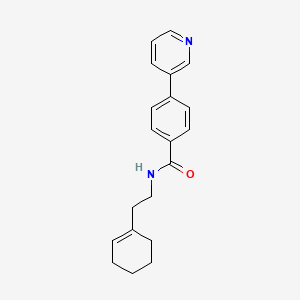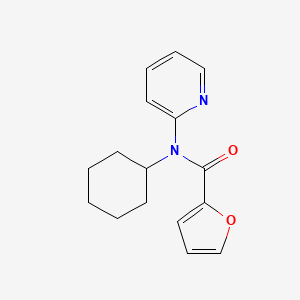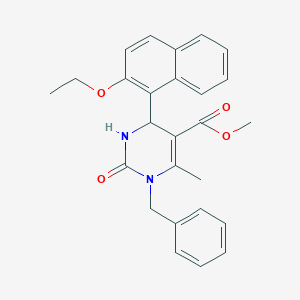![molecular formula C23H26N4O2 B7544048 1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane, commonly known as POMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. POMDP belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties. However, POMDP has shown to have unique properties and potential for various other applications.
Mecanismo De Acción
The exact mechanism of action of POMDP is not fully understood. However, it is believed that POMDP exerts its effects by modulating various signaling pathways in cells. POMDP has been shown to activate the Nrf2-ARE pathway, which is a key pathway involved in cellular defense against oxidative stress. POMDP also inhibits the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects:
POMDP has shown to have various biochemical and physiological effects, including but not limited to:
1. Antioxidant: POMDP has potent antioxidant properties and can scavenge free radicals and reactive oxygen species, which are key factors in the development and progression of various diseases.
2. Anti-inflammatory: POMDP inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
3. Anti-cancer: POMDP induces cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using POMDP in lab experiments include:
1. High purity: POMDP can be synthesized in high purity, which is essential for reproducible and reliable results.
2. Easy to use: POMDP is relatively easy to use and can be dissolved in various solvents.
3. Multiple applications: POMDP has shown potential for various scientific research applications.
The limitations of using POMDP in lab experiments include:
1. Limited availability: POMDP is not widely available commercially, and its synthesis requires specialized equipment and expertise.
2. Limited toxicity data: The toxicity of POMDP is not fully understood, and more studies are needed to determine its safety profile.
Direcciones Futuras
There are various future directions for the research on POMDP, including but not limited to:
1. Clinical trials: More studies are needed to determine the efficacy and safety of POMDP in human clinical trials.
2. Mechanistic studies: More studies are needed to understand the exact mechanism of action of POMDP and its effects on various signaling pathways.
3. Drug development: POMDP has shown potential as a therapeutic agent for various diseases, and more studies are needed to develop POMDP-based drugs.
4. Toxicity studies: More studies are needed to determine the toxicity profile of POMDP and its potential side effects.
Conclusion:
In conclusion, POMDP is a synthetic compound that has shown potential for various scientific research applications, including neuroprotection, anti-cancer, and anti-inflammatory properties. POMDP can be synthesized in high purity and is relatively easy to use. However, more studies are needed to determine the exact mechanism of action of POMDP and its safety profile. Further research on POMDP can lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
POMDP can be synthesized through a multi-step process involving the reaction of 1,2,4-oxadiazole with phenylacetic acid to form a Schiff base, which is then reduced to yield the final product. The synthesis of POMDP is relatively straightforward, and the compound can be obtained in high yields and purity.
Aplicaciones Científicas De Investigación
POMDP has shown potential for various scientific research applications, including but not limited to:
1. Neuroprotection: POMDP has shown to have neuroprotective properties in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. POMDP has been shown to protect against oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
2. Anti-cancer: POMDP has shown to have anti-cancer properties in various cancer cell lines. POMDP induces cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
3. Anti-inflammatory: POMDP has shown to have potent anti-inflammatory properties in animal models of inflammation. POMDP inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Propiedades
IUPAC Name |
3-phenyl-1-[4-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22(13-12-19-8-3-1-4-9-19)27-15-7-14-26(16-17-27)18-21-24-23(29-25-21)20-10-5-2-6-11-20/h1-6,8-11H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPPNKKNDABKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)CC3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)



![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)

